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4-(2-Methylbutan-2-yl)-2,6-

dinitrophenol

CAS No.: 4097-50-1

Cat. No.: B1594734

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of
Dinitrophenols
2,4-Dinitrophenol (DNP) and its derivatives are a fascinating and historically significant class of

chemical compounds. Initially utilized in industrial applications such as the manufacturing of

dyes and wood preservatives, DNP was famously—and perilously—used as a weight-loss drug

in the 1930s.[1] Its profound effect on metabolic rate is a direct consequence of its primary

biological activity: the uncoupling of oxidative phosphorylation.[2][3] This guide provides an in-

depth technical comparison of alkyl-substituted dinitrophenols, exploring how modifications to

their chemical structure influence their biological activity and toxicity. By understanding these

structure-activity relationships (SAR), researchers can better appreciate the nuanced interplay

between chemical properties and biological outcomes, a cornerstone of modern drug

development and toxicology.
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The Core Mechanism: Uncoupling Oxidative
Phosphorylation
Dinitrophenols act as protonophores, disrupting the mitochondrial proton gradient that is

essential for the synthesis of ATP.[2] In healthy mitochondria, the electron transport chain

pumps protons from the mitochondrial matrix into the intermembrane space, creating an

electrochemical gradient. The energy stored in this gradient is then used by ATP synthase to

produce ATP from ADP and inorganic phosphate. Dinitrophenols, being weakly acidic and

lipophilic, can shuttle protons across the inner mitochondrial membrane, bypassing ATP

synthase. This "uncoupling" of electron transport from ATP synthesis leads to the dissipation of

the proton gradient's energy as heat, a dramatic increase in metabolic rate, and a

corresponding decrease in the efficiency of ATP production.
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} Caption: Mechanism of mitochondrial uncoupling by dinitrophenols.

Structure-Activity Relationship: A Comparative
Analysis
The biological activity and toxicity of dinitrophenols are intricately linked to their

physicochemical properties, which are in turn dictated by their chemical structure. Key factors

influencing their efficacy as uncoupling agents include the position of the nitro groups, the

nature of any alkyl substituents, and the compound's overall lipophilicity and acidity (pKa).

The Influence of Nitro Group Position
The positioning of the electron-withdrawing nitro groups on the phenol ring is critical for the

protonophoric activity of dinitrophenols. The nitro groups increase the acidity of the phenolic

hydroxyl group, facilitating its deprotonation in the mitochondrial intermembrane space. The

resulting phenolate anion is stabilized by resonance, allowing it to diffuse back across the inner

mitochondrial membrane.
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The addition of alkyl groups to the dinitrophenol scaffold can significantly modulate its activity.

The length, branching, and position of the alkyl substituent influence the compound's

lipophilicity (logP), which affects its ability to partition into and traverse the mitochondrial

membranes.

A study comparing 2,6-dinitrophenol with its 4-octoxy derivative provides a clear example of the

impact of a long alkyl chain. The introduction of the C8-hydrocarbon chain via an ether linkage

markedly increased the uncoupling activity, as evidenced by a significant decrease in the EC50

value.[4] This suggests that increased lipophilicity enhances the compound's ability to interact

with and transport protons across the mitochondrial membrane.
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Compound Structure

Uncoupling
Activity
(EC50) in
isolated
mouse liver
mitochondri
a

Acute
Toxicity
(LD50,
intraperiton
eal, rat)

LogP pKa

2,4-

Dinitrophenol
~9.6 µM[4] 35 mg/kg[5] 1.54[6] 4.09

2,6-

Dinitrophenol
136 µM[4] 38 mg/kg[5] 1.37[6] 3.71

2,5-

Dinitrophenol

Does not

stimulate

oxygen

consumption

150 mg/kg 1.75[6] 5.22

3,4-

Dinitrophenol

Stimulates

oxygen

consumption

98 mg/kg - 5.38

3,5-

Dinitrophenol
- 45 mg/kg[5] - 6.68

2,6-dinitro-4-

(octyloxy)phe

nol

2,6-dinitro-

4-

(octyloxy)phe

nol

3.7 µM[4] Not available - -

Note: EC50 and LD50 values can vary depending on the experimental conditions and model

system.
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The data in the table highlights several key SAR trends:

Isomeric Effects: The position of the nitro groups significantly impacts both uncoupling

activity and toxicity. 2,4-DNP and 2,6-DNP are potent uncouplers, while 2,5-DNP is reported

to not stimulate oxygen consumption.[7] The toxicity also varies among isomers, though not

always in direct correlation with uncoupling potency.

Lipophilicity and Activity: The enhanced activity of 2,6-dinitro-4-(octyloxy)phenol compared to

2,6-dinitrophenol strongly supports the hypothesis that increased lipophilicity, up to a certain

point, enhances uncoupling potency.[4] The long alkyl chain likely facilitates the compound's

interaction with the lipid bilayer of the inner mitochondrial membrane.

Acidity (pKa) and Proton Shuttling: The pKa of the phenolic hydroxyl group is a critical

determinant of a dinitrophenol's ability to act as a protonophore. The molecule must be able

to be protonated in the more acidic intermembrane space and deprotonated in the more

alkaline matrix.

Experimental Protocols
To provide a framework for the comparative analysis of alkyl-substituted dinitrophenols, we

outline a standard experimental workflow for determining their uncoupling activity.

Measurement of Mitochondrial Oxygen Consumption
The gold-standard method for assessing mitochondrial uncoupling is the measurement of

oxygen consumption in isolated mitochondria or intact cells. This is typically performed using a

Clark-type electrode or a high-resolution respirometry system like the Seahorse XF Analyzer.

Objective: To determine the EC50 of a test compound for stimulating mitochondrial respiration

in the absence of ATP synthesis.

Materials:

Isolated mitochondria (e.g., from rat liver)

Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, HEPES, EGTA, and

fatty-acid-free BSA)
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Respiratory substrates (e.g., pyruvate, malate, succinate)

ADP

Oligomycin (ATP synthase inhibitor)

Test compounds (alkyl-substituted dinitrophenols) dissolved in a suitable solvent (e.g.,

DMSO)

High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

Step-by-Step Protocol for Isolated Mitochondria using a Clark-type electrode:

Chamber Preparation: Calibrate the oxygen electrode and add 2 mL of pre-warmed (37°C)

respiration buffer to the chamber.

Baseline Respiration (State 2): Add a known amount of isolated mitochondria (e.g., 0.5

mg/mL) to the chamber and allow the system to stabilize to obtain a baseline oxygen

consumption rate.

State 3 Respiration: Add a saturating amount of ADP (e.g., 1 mM) to stimulate ATP

synthesis-coupled respiration.

State 4 Respiration: After the ADP is consumed, the respiration rate will return to a slower,

non-ADP-stimulated rate.

Inhibition of ATP Synthase: Add oligomycin (e.g., 1 µg/mL) to inhibit ATP synthase, ensuring

that any subsequent increase in oxygen consumption is due to uncoupling.

Titration of Test Compound: Sequentially add increasing concentrations of the alkyl-

substituted dinitrophenol to the chamber, allowing the respiration rate to stabilize after each

addition.

Maximal Uncoupled Respiration: Continue the titration until a maximal respiration rate is

achieved and further additions of the compound do not increase oxygen consumption.

Data Analysis: Plot the oxygen consumption rate against the concentration of the test

compound. The EC50 is the concentration that elicits 50% of the maximal uncoupling effect.
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} Caption: Experimental workflow for determining uncoupling activity.

Conclusion and Future Directions
The structure-activity relationship of alkyl-substituted dinitrophenols is a classic example of how

subtle changes in molecular architecture can lead to profound differences in biological activity.

The available data clearly indicates that increasing the lipophilicity of the dinitrophenol

molecule through the addition of an alkyl chain can significantly enhance its uncoupling

potency. However, a comprehensive understanding of the SAR requires a more systematic

investigation of a homologous series of alkyl-dinitrophenols, correlating their uncoupling activity

and toxicity with their physicochemical properties. Such studies would be invaluable for the

rational design of novel uncoupling agents with improved therapeutic indices for the potential

treatment of metabolic diseases. The historical toxicity of DNP serves as a stark reminder of

the narrow therapeutic window of such compounds, underscoring the critical need for a deep

understanding of their SAR to guide future research in this area.[8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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